molecular formula C16H23FN2O B248027 3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE

3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE

Cat. No.: B248027
M. Wt: 278.36 g/mol
InChI Key: CWVQBRWOZQDXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclopropylmethyl)(propyl)amino]-N-(3-fluorophenyl)propanamide is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, a propyl group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Amine Intermediate: The initial step often involves the preparation of the amine intermediate. This can be achieved through the reaction of cyclopropylmethylamine with propylamine under controlled conditions.

    Amidation Reaction: The amine intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Cyclopropylmethyl alcohol or cyclopropyl ketone.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Cyclopropylmethyl)(propyl)amino]-N-(3-fluorophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer specific

Properties

Molecular Formula

C16H23FN2O

Molecular Weight

278.36 g/mol

IUPAC Name

3-[cyclopropylmethyl(propyl)amino]-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C16H23FN2O/c1-2-9-19(12-13-6-7-13)10-8-16(20)18-15-5-3-4-14(17)11-15/h3-5,11,13H,2,6-10,12H2,1H3,(H,18,20)

InChI Key

CWVQBRWOZQDXFE-UHFFFAOYSA-N

SMILES

CCCN(CCC(=O)NC1=CC(=CC=C1)F)CC2CC2

Canonical SMILES

CCCN(CCC(=O)NC1=CC(=CC=C1)F)CC2CC2

Origin of Product

United States

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